Cas no 103464-79-5 ((2-Methoxyethyl)(4-methoxyphenyl)methylamine)

(2-Methoxyethyl)(4-methoxyphenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-N-(4-methoxybenzyl)ethanamine
- (4-METHOXY-BENZYL)-(2-METHOXY-ETHYL)-AMINE
- (4-Methoxybenzyl)(2-methoxyethyl)amine
- 2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine
- AKOS BC-2743
- AKOS JY2070235
- CHEMBRDG-BB 4004514
- UKRORGSYN-BB BBV-119297
- N-(4-METHOXYBENZYL)-N-(2-METHOXYETHYL)AMINE
- (4-methoxybenzyl)(2-methoxyethyl)amine(SALTDATA: FREE)
- SCHEMBL2312495
- AB00982068-01
- DB-016549
- AKOS000228691
- DTXSID00391061
- 2-Methoxy-N-(4-methoxybenzyl)ethan-1-amine
- (2-methoxyethyl)[(4-methoxyphenyl)methyl]amine
- AS-2738
- 1158198-49-2
- RXQJAXYUATYDOM-UHFFFAOYSA-N
- MFCD01655155
- 103464-79-5
- CS-0440098
- STK128237
- ALBB-013358
- 4-methoxybenzyl(2-methoxyethyl)amine
- (4-Methoxybenzyl)(2-methoxyethyl)amine, AldrichCPR
- (2-Methoxyethyl)(4-methoxyphenyl)methylamine
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- MDL: MFCD01655155
- Inchi: InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3
- InChI Key: RXQJAXYUATYDOM-UHFFFAOYSA-N
- SMILES: COCCNCC1=CC=C(C=C1)OC
Computed Properties
- Exact Mass: 195.12600
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 1.82210
(2-Methoxyethyl)(4-methoxyphenyl)methylamine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 36
- Safety Instruction: 26
- HazardClass:IRRITANT
(2-Methoxyethyl)(4-methoxyphenyl)methylamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-Methoxyethyl)(4-methoxyphenyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2738-20MG |
(2-methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | >95% | 0mg |
£76.00 | 2023-04-19 | |
Apollo Scientific | OR310365-1g |
(2-Methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | 1g |
£85.00 | 2023-09-02 | ||
Key Organics Ltd | AS-2738-1MG |
(2-methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | >95% | 1mg |
£37.00 | 2025-02-20 | |
TRC | B416383-100mg |
(2-Methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 029672-1g |
4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine |
103464-79-5 | 95% | 1g |
£58.00 | 2022-02-28 | |
A2B Chem LLC | AD80398-1g |
(4-Methoxybenzyl)(2-methoxyethyl)amine |
103464-79-5 | 95% | 1g |
$391.00 | 2024-04-20 | |
Key Organics Ltd | AS-2738-10MG |
(2-methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | >95% | 10mg |
£63.00 | 2025-02-20 | |
Key Organics Ltd | AS-2738-5MG |
(2-methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | >95% | 5mg |
£46.00 | 2025-02-20 | |
AK Scientific | AMTGC045-5g |
2-Methoxy-N-(4-methoxybenzyl)ethanamine |
103464-79-5 | 97% | 5g |
$178 | 2025-02-18 | |
Key Organics Ltd | AS-2738-0.5G |
(2-methoxyethyl)[(4-methoxyphenyl)methyl]amine |
103464-79-5 | >95% | 0.5g |
£36.00 | 2025-02-20 |
(2-Methoxyethyl)(4-methoxyphenyl)methylamine Related Literature
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on (2-Methoxyethyl)(4-methoxyphenyl)methylamine
Introduction to (2-Methoxyethyl)(4-methoxyphenyl)methylamine (CAS No. 103464-79-5)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. One such compound, (2-Methoxyethyl)(4-methoxyphenyl)methylamine, identified by its CAS number 103464-79-5, has garnered significant attention in recent years due to its unique structural and pharmacological properties. This compound belongs to a class of amine derivatives that exhibit promising biological activities, making it a subject of extensive interest among researchers in the field of medicinal chemistry.
The molecular structure of (2-Methoxyethyl)(4-methoxyphenyl)methylamine consists of a benzene ring substituted with two methoxy groups at the 2nd and 4th positions, respectively, and an N-methylated amine chain terminated with a 2-methoxyethyl group. This specific arrangement imparts distinct physicochemical properties that influence its solubility, stability, and interaction with biological targets. The presence of multiple hydrophilic and lipophilic moieties enhances its potential as a lead compound in drug discovery programs.
Recent studies have highlighted the pharmacological relevance of amine derivatives in modulating various biological pathways. The structural motif present in (2-Methoxyethyl)(4-methoxyphenyl)methylamine suggests potential applications in the treatment of neurological disorders, inflammatory conditions, and other diseases where precise targeting is required. For instance, the methoxy groups can serve as hydrogen bond donors or acceptors, facilitating interactions with protein receptors and enzymes. Additionally, the N-methylated amine moiety is a common feature in many pharmacologically active compounds, contributing to their binding affinity and metabolic stability.
In the realm of drug design, computational modeling and high-throughput screening have been instrumental in identifying novel scaffolds with therapeutic potential. The compound (2-Methoxyethyl)(4-methoxyphenyl)methylamine has been subjected to virtual screening against various protein targets to assess its binding affinity and selectivity. Preliminary results indicate that it exhibits favorable interactions with enzymes involved in signal transduction and metabolic pathways, suggesting its utility as a starting point for further derivatization.
The synthesis of (2-Methoxyethyl)(4-methoxyphenyl)methylamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cross-coupling techniques. Advances in synthetic methodologies have enabled the efficient preparation of complex amine derivatives, which is crucial for both academic research and industrial applications.
The pharmacokinetic profile of any drug candidate is critical for its clinical success. The physicochemical properties of (2-Methoxyethyl)(4-methoxyphenyl)methylamine, such as molecular weight, lipophilicity, and pKa values, influence its absorption, distribution, metabolism, excretion (ADME) characteristics. Detailed pharmacokinetic studies are essential to determine the optimal dosage regimen and to predict potential side effects. These studies often involve in vitro assays using cell cultures or animal models to evaluate drug absorption and distribution.
The safety profile of any novel compound must be thoroughly evaluated before it can be considered for clinical use. Toxicological studies are conducted to assess acute toxicity, chronic exposure risks, and potential long-term effects on organ systems. The structural features of (2-Methoxyethyl)(4-methoxyphenyl)methylamine suggest that it may exhibit low toxicity due to its resemblance to known bioactive molecules with favorable safety profiles.
In conclusion, (2-Methoxyethyl)(4-methoxyphenyl)methylamine (CAS No. 103464-79-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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